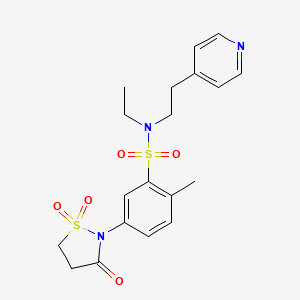
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide , also referred to as IZ4 , is a sulfonamide derivative that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
IZ4 possesses a complex structure characterized by the following features:
- Molecular Formula : C28H29N4O5S2
- Molecular Weight : 584.68 g/mol
- SMILES Notation : O=C5NS(=O)(=O)C(c1ccc(cc1)CC(C3=NC(CCc2ccccc2)CN3)NS(=O)(=O)c4cccc(F)c4)C5
The compound contains a sulfonamide group, an isothiazolidinone moiety, and a pyridine ring, which contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that IZ4 exhibits significant anticancer activity. Research published in the Journal of Biological Chemistry highlights its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell proliferation and survival. The structural modifications made to the compound have enhanced its potency against various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .
Inhibition of Carbonic Anhydrases
IZ4 has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Inhibition of CA IX has been associated with reduced tumor growth and metastasis due to altered pH regulation within the tumor microenvironment. This mechanism was explored through in vitro assays demonstrating that IZ4 effectively reduces CA IX activity, leading to increased apoptosis in cancer cells under hypoxic conditions .
Study 1: Inhibition of PTP1B
A study investigating the inhibition of PTP1B by IZ4 revealed that the compound binds effectively to the active site of the enzyme. The binding affinity was measured using surface plasmon resonance (SPR), showing a dissociation constant (Kd) in the low micromolar range. This suggests that IZ4 could serve as a lead compound for developing selective PTP1B inhibitors .
Study 2: Antitumor Activity in Animal Models
In vivo studies using murine models of cancer demonstrated that administration of IZ4 significantly inhibited tumor growth compared to control groups. Tumor sizes were measured over a period of four weeks, revealing a reduction of up to 70% in treated animals. Histological analysis indicated increased apoptosis and reduced angiogenesis within the tumors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H29N4O5S2 |
| Molecular Weight | 584.68 g/mol |
| Inhibition Kd (PTP1B) | Low micromolar range |
| Tumor Growth Inhibition | Up to 70% reduction |
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-14-17(5-4-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUGDAWSULKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














